(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt

Description

Chemical Identity and Isotopic Labeling Strategy

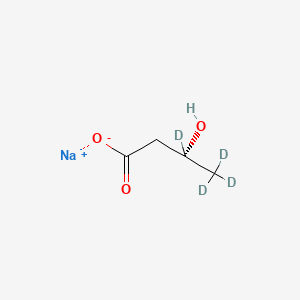

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt (CAS 344298-82-4) is a deuterium-labeled derivative of the endogenous ketone body β-hydroxybutyrate (BHB). Its molecular formula is C₄H₇NaO₃ , with four deuterium atoms replacing hydrogen at the 3,4,4,4 positions of the carbon backbone. This isotopic labeling strategy preserves the stereochemical integrity of the (R)-enantiomer while enabling precise tracking of BHB metabolism in biological systems.

The compound’s structure features a sodium counterion, enhancing solubility for in vivo and in vitro applications. Key identifiers include:

Deuterium incorporation minimizes kinetic isotope effects (KIEs) compared to heavier isotopes like ¹³C, ensuring metabolic fidelity while allowing detection via mass spectrometry or ²H magnetic resonance spectroscopy (²H-MRS).

Role in Stable Isotope-Assisted Metabolomics

In stable isotope-resolved metabolomics (SIRM) , this deuterated analog serves as a critical tool for mapping BHB’s metabolic fate. When administered, its deuterium labels propagate into downstream metabolites, enabling quantification of:

- Tricarboxylic acid (TCA) cycle flux : Deuterium from BHB-d4 integrates into glutamate/glutamine (Glx) pools via α-ketoglutarate, detectable via ²H-MRS.

- Redox dynamics : BHB oxidation increases the cytosolic NADH:NAD⁺ ratio, influencing glycolytic and mitochondrial pathways.

For example, a 2023 study demonstrated that intravenous infusion of BHB-d4 in mice led to a quasi-steady-state 0.6±0.1 mM deuterated Glx accumulation in brain tissue within 30 minutes, revealing real-time TCA cycle activity.

Comparative Significance in Protonated vs. Deuterated Ketone Body Research

Deuterated BHB offers distinct advantages over its protonated counterpart:

In LPS-activated microglia, deuterated BHB amplified glucose-derived lactate export by 30% compared to protonated BHB, highlighting its utility in studying immunometabolic crosstalk. Furthermore, deuterium’s nuclear spin properties enable non-invasive tracking via ²H-MRS, circumventing the need for radioactive tracers.

Properties

IUPAC Name |

sodium;(3R)-3,4,4,4-tetradeuterio-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-JXTHZSAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857738 | |

| Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-82-4 | |

| Record name | Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of 3-Oxobutanoic Acid Esters

This method, adapted from Patent CN107162893A, involves asymmetric hydrogenation of 3-oxobutanoic acid esters using chiral ruthenium catalysts. For deuterated analogs, D₂ gas replaces H₂, introducing deuterium at the β-carbon:

Key Steps :

-

Reaction Conditions :

-

Post-Hydrogenation Processing :

Data Summary :

Isotopic Exchange via Hydrolysis in Deuterated Media

Patent WO2020107515A1 outlines a hydrolysis-based route using deuterated solvents to achieve deuteration. Ethyl 3-hydroxybutyrate undergoes saponification in D₂O with NaOD:

Optimized Protocol :

-

Step 1 : Dissolve 100–150 g ethyl 3-hydroxybutyrate in 200–300 mL D₂O.

-

Step 2 : Add NaOD (10–15% w/w) at ≤10°C to prevent racemization.

-

Step 3 : Stir for 12–24 h at 0–5°C, followed by crystallization in ethanol-d₆.

Critical Parameters :

-

Temperature control (<10°C) is essential to minimize epimerization.

-

Activated carbon (10% w/w) removes impurities post-hydrolysis.

Industrial-Scale Production and Purification

Crystallization and Ion-Exchange Chromatography

Large-scale production (Patent CN112176003A) integrates enzymatic hydrolysis of poly[(R)-3-hydroxybutyrate] (PHB) with deuterium exchange:

-

Enzymatic Depolymerization :

-

Desalting :

Yield Enhancement :

-

Crystallization : Ethanol-d₆ precipitates the product with 95% recovery.

-

Activated Carbon Treatment : Reduces endotoxin levels to <0.1 EU/mg.

Analytical Validation of Deuteration

Mass Spectrometry (MS) and NMR Profiling

-

MS Analysis : Molecular ion peak at m/z 132 (M+H⁺) confirms deuterium incorporation.

-

¹H NMR : Absence of peaks at δ 1.2 (CH₃) and δ 4.1 (OH) verifies deuteration at methyl and hydroxyl groups.

Purity Metrics :

| Metric | Specification | Method |

|---|---|---|

| Chemical Purity | ≥99% | HPLC |

| Isotopic Enrichment | ≥98% D | MS |

| Residual Solvents | <50 ppm | GC |

Challenges and Mitigation Strategies

Epimerization During Alkaline Hydrolysis

Chemical Reactions Analysis

Types of Reactions

®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form ®-3-Hydroxybutyric Acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Produces ®-3-Ketobutyric Acid or ®-3-Hydroxybutyric Acid.

Reduction: Produces ®-3-Hydroxybutyric Acid.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and reaction mechanisms.

Biology: Employed in metabolic studies to trace the fate of ®-3-Hydroxybutyric Acid in biological systems.

Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of ®-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt involves its metabolism to ®-3-Hydroxybutyric Acid, which is a key intermediate in the ketone body pathway. This pathway is crucial for energy production, especially during periods of fasting or low carbohydrate intake. The compound targets enzymes involved in ketogenesis and ketolysis, influencing energy metabolism and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Isotopic Variants

The table below compares (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt with hydroxybutyrate derivatives differing in stereochemistry, isotopic labeling, or functional groups:

Key Differences and Research Findings

Stereochemistry and Isotopic Labeling

- (R)-(-) vs. Racemic Forms : The enantiopure (R)-(-)-3-hydroxybutyrate is biologically active in ketosis, whereas racemic (±)-β-hydroxybutyrate-d4 (same CAS as the deuterated (R)- form) is used for analytical standardization .

- Deuterium Position : Sodium 4-Hydroxybutyrate-d4 (2,2,3,3-d4) is pharmacologically distinct from the 3,4,4,4-d4 variant, with the former regulated due to its psychoactive properties .

Functional Group Modifications

- Chlorophenyl Derivative : The introduction of a 4-chlorophenyl group in (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt alters its application to drug metabolism studies, unlike the metabolic focus of (R)-(-)-3-hydroxybutyrate .

- 2-Hydroxy vs. 3-Hydroxy Isomers : DL-2-Hydroxybutyric acid sodium salt (2-hydroxy isomer) lacks the ketogenic activity of 3-hydroxybutyrate and is restricted to laboratory use .

Analytical Utility

- Deuterated Compounds : The 3,4,4,4-d4 labeling in (R)-(-)-3-hydroxybutyric Acid-d4 minimizes interference in MS assays, achieving detection limits <1 nM in biological samples .

- Non-Deuterated Forms: The native (R)-(-)-3-hydroxybutyrate (CAS: 13613-65-5) is used in polymerization studies, forming biodegradable PHB polymers .

Biological Activity

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt, also known as sodium 3-hydroxybutanoate-d4, is a deuterated form of 3-hydroxybutyric acid, a key metabolite in human metabolism. This compound plays significant roles in various biological processes, particularly in energy metabolism and cellular signaling. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNaO

- Molecular Weight : 126.086 g/mol

- CAS Number : 13613-65-5

- Melting Point : 165-167°C

- Purity : >95% (HPLC)

This compound functions primarily as a source of ketone bodies, which are crucial during periods of low carbohydrate availability. It is produced from acetoacetate through the action of 3-hydroxybutyrate dehydrogenase. The compound is involved in several metabolic pathways:

- Energy Production : It serves as an alternative energy source for tissues such as the brain and muscles during fasting or low carbohydrate intake.

- Regulation of Metabolism : It modulates lipid metabolism and influences the properties of membrane lipids, enhancing membrane fluidity and function .

- Antioxidant Activity : The compound has been shown to reduce oxidative stress by influencing reactive oxygen species (ROS) levels, thereby protecting cells from damage .

Neurological Impact

Research indicates that (R)-(-)-3-Hydroxybutyric Acid can have neuroprotective effects. It has been studied for its potential benefits in treating neurological disorders, including:

- Epilepsy and Myoclonus : Increased levels of ketone bodies can stabilize neuronal activity and reduce seizure frequency.

- Neurodegenerative Diseases : Studies suggest that it may slow the progression of diseases like Alzheimer's and dementia by improving mitochondrial function and reducing oxidative stress .

Metabolic Disorders

The compound has shown promise in managing metabolic conditions:

- Diabetes Management : Elevated levels of 3-hydroxybutyrate are associated with improved glucose metabolism, making it beneficial for Type I and Type II diabetes management .

- Weight Management : As a ketone body, it can promote fat oxidation and assist in weight loss strategies by enhancing metabolic efficiency during caloric restriction .

Case Studies

-

Case Study on Epilepsy Management :

A study involving patients with drug-resistant epilepsy demonstrated that supplementation with (R)-(-)-3-Hydroxybutyric Acid led to a significant reduction in seizure frequency, highlighting its potential as a therapeutic agent . -

Impact on Cognitive Function :

In a clinical trial assessing cognitive decline in elderly patients, those receiving (R)-(-)-3-Hydroxybutyric Acid showed improved cognitive scores compared to the control group, suggesting its role in cognitive health maintenance .

Data Table of Biological Activities

Q & A

Q. What is the primary role of (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt in metabolic studies?

This deuterated compound serves as an internal standard in quantitative analyses (e.g., LC-MS, GC-MS) for measuring endogenous β-hydroxybutyrate (BHB) levels. Its deuterium atoms (at positions 3,4,4,4) enable distinct detection from non-deuterated BHB, correcting for matrix effects and instrument variability. Applications include tracking ketosis in diabetic models or metabolic flux analysis .

Q. How should stable working solutions of this compound be prepared and stored?

- Solubility : Ethanol (5 mg/mL), PBS pH 7.2 (10 mg/mL) .

- Storage : Store as a crystalline solid at -20°C; solutions remain stable for ≥4 years under these conditions .

- Best Practice : Aliquot solutions to avoid freeze-thaw cycles and validate stability using periodic LC-MS checks.

Q. Which analytical techniques are most suitable for detecting this compound?

- LC-MS/GC-MS : Provides high sensitivity and specificity for quantifying deuterated vs. non-deuterated BHB in biological matrices (e.g., blood, urine) .

- NMR Spectroscopy : Deuterium labeling simplifies signal assignment in metabolic studies, particularly when paired with standards like 3-(Trimethylsilyl)propionic acid-d4 (TSP-d4) for chemical shift calibration .

Advanced Research Questions

Q. How can chromatographic separation be optimized to resolve deuterated and non-deuterated BHB isoforms?

- Mobile Phase : Use acetonitrile/ammonium formate (10 mM, pH 3.5) in a 70:30 ratio for LC-MS.

- Column : C18 reversed-phase columns (e.g., 2.1 × 100 mm, 1.7 µm) with a flow rate of 0.3 mL/min.

- Temperature : Maintain column temperature at 25°C to improve peak resolution .

- Validation : Confirm separation efficiency via spike-recovery experiments in biological matrices .

Q. How do isotopic impurities affect data accuracy, and how can they be mitigated?

- Risk : Residual non-deuterated BHB (≤1% d0) may co-elute with endogenous BHB, leading to overestimation .

- Mitigation :

- Validate isotopic purity using high-resolution mass spectrometry (HRMS) or tandem MS.

- Apply correction factors based on batch-specific certificates of analysis (COA) .

Q. What strategies resolve discrepancies in quantification due to matrix effects?

- Matrix-Matched Calibration : Prepare standard curves in the same biological matrix (e.g., plasma) as samples.

- Internal Standardization : Use a structurally analogous deuterated compound (e.g., β-hydroxybutyrate-d4) to normalize recovery rates.

- Spike Testing : Evaluate recovery at low, medium, and high concentrations to identify ion suppression/enhancement .

Q. How do kinetic isotope effects (KIEs) influence metabolic flux analysis with deuterated BHB?

- Challenge : Deuterium substitution at carbon positions may alter enzymatic reaction rates (e.g., β-hydroxybutyrate dehydrogenase activity).

- Solution :

- Use tracer-specific correction factors derived from parallel experiments with non-deuterated BHB.

- Validate flux calculations via isotopomer distribution analysis (IDA) in controlled systems .

Methodological Recommendations

- Synthesis Validation : Confirm deuterium placement via ¹H-NMR (absence of proton signals at labeled positions) and ²H-NMR .

- Quality Control : Request batch-specific COA for isotopic purity and chemical stability from suppliers .

- Inter-laboratory Reproducibility : Share optimized LC-MS/NMR parameters through open-access platforms to standardize protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.